1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the preparation of the 4-chlorobenzyl intermediate through the chlorination of benzyl compounds.
Coupling with Tetrahydronaphthalenyl Derivative: The chlorobenzyl intermediate is then coupled with a tetrahydronaphthalenyl derivative under controlled conditions to form the desired product.
Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydronaphthalenyl moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the chlorobenzyl group or the urea functional group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under neutral conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The chlorobenzyl and tetrahydronaphthalenyl moieties may interact with enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound may influence cellular pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(phenylmethyl)urea: Similar structure but lacks the tetrahydronaphthalenyl moiety.
1-(4-Chlorobenzyl)-3-(2-hydroxyethyl)urea: Similar structure but has a simpler hydroxyethyl group instead of the tetrahydronaphthalenyl moiety.
Uniqueness: 1-(4-Chlorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of both the chlorobenzyl and tetrahydronaphthalenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-7-5-14(6-8-17)12-21-18(23)22-13-19(24)10-9-15-3-1-2-4-16(15)11-19/h1-8,24H,9-13H2,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGAOMSYTARJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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